Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, a series of fused-pyrimidine derivatives were prepared and evaluated for their agonistic activities against human GPR119 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Scientific Research Applications
Analytical Methods
A study by Kline, Kusma, and Matuszewski (1999) describes a method for determining a compound structurally related to Methyl 4-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)carbamoyl)benzoate in human plasma. This involves liquid-liquid extraction and pre-column chemical derivatization for fluorescence detection in high-performance liquid chromatography (HPLC) (Kline, Kusma, & Matuszewski, 1999).
Metabolic Pathways
Hvenegaard et al. (2012) researched the metabolism of a novel antidepressant structurally similar to the compound , using human liver microsomes and enzymes. They identified various metabolites and the enzymes responsible for their formation (Hvenegaard et al., 2012).
Herbicidal Activity
Buchanan, Gillespie, and Swanton (1990) examined the environmental factors affecting the herbicidal activity of a compound related to this compound. Their study focused on its use in weed control in crops like rapeseed (Buchanan, Gillespie, & Swanton, 1990).
Antimicrobial Properties
Abbavaram and Reddyvari (2013) synthesized and characterized bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various strains (Abbavaram & Reddyvari, 2013).
Crystal Structure Analysis
Faizi, Ahmad, and Golenya (2016) conducted a study on the crystal structure of a compound structurally akin to this compound. This provided insights into its molecular conformation (Faizi, Ahmad, & Golenya, 2016).
Photostability and Degradation Studies
Bhattacharjeel and Dureja (2002) investigated the photolysis of a related herbicide on various surfaces, identifying several photoproducts and studying the kinetics of degradation (Bhattacharjeel & Dureja, 2002).
Na+/H+ Antiporter Inhibition
Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors for treatment of acute myocardial infarction, highlighting the importance of substitution patterns for potency (Baumgarth, Beier, & Gericke, 1997).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such asEquilibrative Nucleoside Transporters (ENTs) and PI3Ks pathway . These targets play a crucial role in nucleotide synthesis, regulation of adenosine function, chemotherapy, and various human cancers .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . For instance, some analogues of the compound have shown inhibitory effects on ENT1 and ENT2 .
Biochemical Pathways
The compound may affect the biochemical pathways associated with its targets. For example, if the compound interacts with ENTs, it could influence the nucleotide synthesis and regulation of adenosine function . If the compound targets the PI3Ks pathway, it could impact various cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the associated biochemical pathways. For instance, if the compound inhibits ENTs, it could potentially disrupt nucleotide synthesis and regulation of adenosine function . If the compound interacts with the PI3Ks pathway, it could potentially influence various cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and presence of other molecules. For instance, the compound should be stored in a dark place, sealed in dry, at 2-8°C . These conditions could potentially affect the compound’s stability and hence its action.
Properties
IUPAC Name |
methyl 4-[2-(4-methylsulfonylpiperazin-1-yl)ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-24-16(21)14-5-3-13(4-6-14)15(20)17-7-8-18-9-11-19(12-10-18)25(2,22)23/h3-6H,7-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODLOEIACLDEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.